Methyl methacrylate
Methyl methacrylate
Methyl Methacrylate is a methyl ester of methacrylic acid. Methyl methacrylate is a reactive resin, and the polymerized form is used as cement in dentistry, orthopaedic surgery and ophthalmology. The monomer form of this agent has relaxation effect on smooth muscle systemically, which might be a result of nitric oxide-mediated response.
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics.
Methyl methacrylate, also known as MMA or methylmethacrylic acid, belongs to the class of organic compounds known as enoate esters. These are an alpha, beta-unsaturated carboxylic ester of general formula R1C(R2)=C(R3)C(=O)OR4 (R4= organyl compound) in which the ester C=O function is conjugated to a C=C double bond at the alpha, beta position. Methyl methacrylate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl methacrylate is primarily located in the cytoplasm. Methyl methacrylate can be biosynthesized from methacrylic acid. Methyl methacrylate has an acrylic, aromatic, and fruity taste.
Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics.
Methyl methacrylate, also known as MMA or methylmethacrylic acid, belongs to the class of organic compounds known as enoate esters. These are an alpha, beta-unsaturated carboxylic ester of general formula R1C(R2)=C(R3)C(=O)OR4 (R4= organyl compound) in which the ester C=O function is conjugated to a C=C double bond at the alpha, beta position. Methyl methacrylate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl methacrylate is primarily located in the cytoplasm. Methyl methacrylate can be biosynthesized from methacrylic acid. Methyl methacrylate has an acrylic, aromatic, and fruity taste.
Brand Name:
Vulcanchem
CAS No.:
114512-63-9
VCID:
VC20899604
InChI:
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3
SMILES:
CC(=C)C(=O)OC
Molecular Formula:
CH2C(CH3)COOCH3
C5H8O2
C5H8O2
C5H8O2
C5H8O2
Molecular Weight:
100.12 g/mol
Methyl methacrylate
CAS No.: 114512-63-9
Cat. No.: VC20899604
Molecular Formula: CH2C(CH3)COOCH3
C5H8O2
C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Methyl Methacrylate is a methyl ester of methacrylic acid. Methyl methacrylate is a reactive resin, and the polymerized form is used as cement in dentistry, orthopaedic surgery and ophthalmology. The monomer form of this agent has relaxation effect on smooth muscle systemically, which might be a result of nitric oxide-mediated response. Methyl methacrylate monomer appears as a clear colorless liquid. Slightly soluble in water and floats on water. Vapors heavier than air. Vapors irritate the eyes and respiratory system. Containers must be heavily insulated or shipped under refrigeration. An inhibitor such as hydroquinone, hydroquinone methyl ester and dimethyl t-butylphenol is added to keep the chemical from initiating polymerization. The chemical may polymerize exothermically if heated or contaminated with strong acid or base. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics. Methyl methacrylate, also known as MMA or methylmethacrylic acid, belongs to the class of organic compounds known as enoate esters. These are an alpha, beta-unsaturated carboxylic ester of general formula R1C(R2)=C(R3)C(=O)OR4 (R4= organyl compound) in which the ester C=O function is conjugated to a C=C double bond at the alpha, beta position. Methyl methacrylate exists as a liquid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, methyl methacrylate is primarily located in the cytoplasm. Methyl methacrylate can be biosynthesized from methacrylic acid. Methyl methacrylate has an acrylic, aromatic, and fruity taste. |
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CAS No. | 114512-63-9 |
Molecular Formula | CH2C(CH3)COOCH3 C5H8O2 C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | methyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3 |
Standard InChI Key | VVQNEPGJFQJSBK-UHFFFAOYSA-N |
Impurities | The purity of commercial methyl methacrylate is typically 99.9% (specification, 99.8% min.); it contains traces of acidity as methacrylic acid (0.003% max.; specification, 0.005% max.) and water (0.03% max.; specification, 0.05% max.). Inhibitors added for storage and transportation are usually 10-50 ppm (specification, 9-55 ppm) methyl ether of hydroquinone and 25-60 ppm hydroquinone, although other phenolic inhibitors, such as dimethyl tert-butyl phenol, can also be used. |
SMILES | CC(=C)C(=O)OC |
Canonical SMILES | CC(=C)C(=O)OC |
Boiling Point | 213.8 °F at 760 mm Hg (NTP, 1992) 100.5 °C 214°F |
Colorform | Colorless volatile liquid |
Flash Point | 50 °F (NTP, 1992) 50 °F; 10 °C (open cup) 55 °F (Tag open cup) 10 °C o.c. 50°F (open cup) (oc) 50°F |
Melting Point | -54 °F (NTP, 1992) -48.0 °C -48 °C -47.55 °C -48°C -54°F |
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